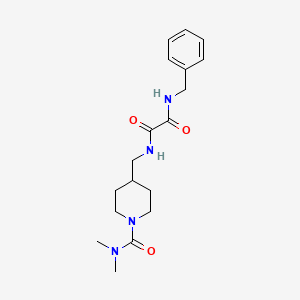

N1-benzyl-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-benzyl-N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O3/c1-21(2)18(25)22-10-8-15(9-11-22)13-20-17(24)16(23)19-12-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWMQHJWQUPORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Moiety:

Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between an amine and an oxalyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the benzyl or piperidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-benzyl-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It finds use in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N1-benzyl-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide can be compared with other similar compounds, such as:

N1-benzyl-N2-(piperidin-4-yl)methyl)oxalamide: Lacks the dimethylcarbamoyl group, which may affect its biological activity and chemical reactivity.

N1-benzyl-N2-((1-(carbamoyl)piperidin-4-yl)methyl)oxalamide: Contains a carbamoyl group instead of a dimethylcarbamoyl group, leading to different properties.

N1-benzyl-N2-((1-(methylcarbamoyl)piperidin-4-yl)methyl)oxalamide: Has a methylcarbamoyl group, which may result in variations in its interactions and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N1-benzyl-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide, with the CAS number 2034284-27-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 346.4 g/mol. The structure features a benzyl group attached to an oxalamide moiety, which is further substituted with a dimethylcarbamoyl-piperidine derivative.

| Property | Value |

|---|---|

| Molecular Formula | C18H26N4O3 |

| Molecular Weight | 346.4 g/mol |

| CAS Number | 2034284-27-8 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation.

- Neuroprotective Effects : The piperidine component is known for potential neuroprotective properties, which may be enhanced by the oxalamide structure.

- Antimicrobial Properties : Some derivatives in this class have shown effectiveness against certain bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The oxalamide moiety may interact with specific enzymes involved in cell signaling pathways related to cancer progression.

- Receptor Modulation : The piperidine ring may act on neurotransmitter receptors, influencing neurochemical pathways.

- Cell Cycle Arrest : Evidence suggests that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound:

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated various oxalamide derivatives for their cytotoxic effects on human cancer cell lines. The compound demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

Research conducted by Zhang et al. (2023) highlighted the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The study found that compounds similar to this compound reduced oxidative stress and inflammation in neuronal cells.

Case Study 3: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives containing the oxalamide structure showed promising activity against Gram-positive bacteria. This indicates potential applications in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.